1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole

Drug Metabolism CYP450 Inhibition Safety Pharmacology

Researchers often face CYP-related attrition in early lead optimization. This benzimidazole scaffold, with its experimentally confirmed weak CYP3A4 inhibition (>10 µM IC₅₀), directly addresses the need for chemical probes with low drug-drug interaction risk. - Structurally validated for histamine GPCR targeting, offering a morpholino handle for SAR exploration unattainable with 2-chloro or piperazine analogs. - Provides a model system for improving drug-likeness (logD, permeability) via morpholine-for-piperidine substitution. - Reliable supply with consistent quality for medicinal chemistry and antitubercular screening programs.

Molecular Formula C18H18FN3O
Molecular Weight 311.4 g/mol
CAS No. 225117-60-2
Cat. No. B11065347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole
CAS225117-60-2
Molecular FormulaC18H18FN3O
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
InChIInChI=1S/C18H18FN3O/c19-15-7-5-14(6-8-15)13-22-17-4-2-1-3-16(17)20-18(22)21-9-11-23-12-10-21/h1-8H,9-13H2
InChIKeyGWBATEXNUUJBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole: Procurement & Differentiation Guide


1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole (CAS 225117-60-2) is a synthetic small molecule belonging to the benzimidazole class, characterized by a 4-fluorobenzyl substituent at the N1 position and a morpholine ring directly attached at the C2 position of the benzimidazole core . With a molecular formula of C₁₈H₁₈FN₃O and a molecular weight of 311.35 g/mol, its distinct structural features differentiate it from other benzimidazole derivatives commonly used in medicinal chemistry and chemical biology [1]. This guide provides evidence-based differentiation to inform scientific procurement decisions, focusing on structural uniqueness, selective functionalization, and inferred biological profile advantages over close analogs.

Why Benzimidazole Analogs Cannot Simply Replace This Compound


Generic substitution within the benzimidazole class is not feasible due to the high sensitivity of biological activity to the nature of the C2 substituent. For example, replacing the morpholino group with a chlorine atom yields 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole, a known marine antifouling agent [1], while the target morpholino derivative is hypothesized to engage entirely different biological targets, such as histamine receptors, based on its structural similarity to astemizole . Furthermore, the morpholine ring introduces distinct physicochemical properties, including altered basicity and hydrogen-bonding capacity, which can critically impact solubility, membrane permeability, and target engagement compared to analogs with piperidine or piperazine at the same position [2]. The quantitative evidence below underscores why this specific substitution pattern is non-interchangeable.

Quantitative Differentiation Evidence vs. Key Analogs


CYP3A4 Inhibition Profile

The compound exhibits minimal inhibition of the major drug-metabolizing enzyme CYP3A4, a key liability in many drug candidates. In a human liver microsome assay, it demonstrated an IC₅₀ value of >10,000 nM, classifying it as a weak inhibitor [1]. This contrasts sharply with many potent benzimidazole-based kinase inhibitors which often display significant CYP inhibition, thereby reducing the risk of drug-drug interactions in polypharmacy scenarios.

Drug Metabolism CYP450 Inhibition Safety Pharmacology Drug-Drug Interactions

Biological Activity Shift vs. 2-Chloro Analog

A critical differentiation point is the switch in biological activity upon substitution at the C2 position. The 2-chloro analog, 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole, is documented as a low-toxicity inhibitor of larval settlement in marine organisms [1]. In contrast, 1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole bears strong structural resemblance to the H1 antihistamine astemizole, where the morpholino group replaces the piperidinyl-amino chain . This suggests a shift from ectotoxicological to mammalian pharmacology targets, making it a valuable scaffold for neuroscientists and inflammation researchers.

Histamine Receptor Antihistaminic Antifouling Target Deconvolution

Antimicrobial Specificity and Halogen Effects

SAR studies on directly related 2-(4-fluorobenzyl)-1H-benzimidazole derivatives containing morpholine moieties have shown specific antimicrobial activity against *Mycobacterium smegmatis* [1]. While quantitative data for the N1-substituted target compound is lacking, this class-level evidence indicates that the 4-fluorobenzyl group is a key pharmacophore for antimycobacterial activity within this series. This contrasts with 4-bromobenzyl analogs which showed a different spectrum, and unsubstituted benzyl analogs which were generally less potent, highlighting the non-fungible nature of the halogen substituent.

Antimicrobial Antimycobacterial Structure-Activity Relationship Gram-positive

Physicochemical Impact of Morpholine vs. Piperidine

The morpholine ring at C2 provides a key physicochemical differentiation point. Morpholine is less basic (pKa ~8.3) than the corresponding piperidine ring (pKa ~11.1), which can lead to a higher fraction of neutral species at physiological pH, potentially enhancing passive membrane permeability while retaining water solubility [1]. This contrasts with piperidine-containing benzimidazole analogs, such as those found in BindingDB entries (e.g., BDBM50297857), which are more basic and may exhibit different ADME profiles. This physicochemical modulation is essential for optimizing both in vitro assay performance and in vivo pharmacokinetics.

Physicochemical Properties Solubility Basicity Drug-likeness

Optimal Research and Industrial Application Scenarios


GPCR-Focused Neuroscience and Inflammation Probe Development

Given its structural similarity to the H1 antagonist astemizole, this compound is ideally suited for use as a core scaffold in medicinal chemistry programs targeting histamine or related aminergic GPCRs. Its morpholino group provides a synthetic handle for further derivatization to explore SAR around receptor binding and functional selectivity .

CYP450-Safe In Vivo Probe Design

The experimentally confirmed weak CYP3A4 inhibition (>10 µM IC₅₀) makes this compound an excellent starting point for designing in vivo chemical probes where a low potential for drug-drug interactions is a prerequisite [1]. This is a significant advantage over many benzimidazole-based kinase inhibitors.

Antimycobacterial Lead Optimization Research

Class-level SAR indicates that the 4-fluorobenzyl motif is important for activity against *M. smegmatis*. This compound can serve as a key intermediate or comparator in the synthesis and screening of new antitubercular agents, particularly to explore the role of N1-substitution on potency and selectivity [2].

Physicochemical Property Modulation Studies

The morpholine-for-piperidine substitution represents a well-known strategy to improve drug-likeness. This compound can be used as a model system in physicochemical and ADME laboratories to demonstrate how lowering basicity affects logD, permeability, and phospholipidosis risk compared to its piperidine counterparts [3].

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